methanone](/img/structure/B318134.png)
[4-(5-chloro-2-methylphenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(5-chloro-2-methylphenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorinated methylphenyl group and an isoxazolyl carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-chloro-2-methylphenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Substitution on the Piperazine Ring: The piperazine ring is functionalized by introducing the 5-chloro-2-methylphenyl group through a nucleophilic substitution reaction.
Coupling Reaction: The final step involves coupling the isoxazolyl carbonyl group with the substituted piperazine ring using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
[4-(5-chloro-2-methylphenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine ring or the isoxazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
[4-(5-chloro-2-methylphenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be utilized in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of [4-(5-chloro-2-methylphenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to and modulate the activity of certain receptors in the central nervous system.
Enzymes: It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
Ion Channels: The compound could influence the function of ion channels, affecting cellular signaling and neurotransmission.
類似化合物との比較
Similar Compounds
1-(2-Chlorophenyl)piperazine: A structurally similar compound with a chlorophenyl group on the piperazine ring.
1-(4-Methylphenyl)piperazine: Another related compound with a methylphenyl group on the piperazine ring.
1-(3-Isoxazolyl)piperazine: A compound with an isoxazolyl group on the piperazine ring.
Uniqueness
[4-(5-chloro-2-methylphenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both a chlorinated methylphenyl group and an isoxazolyl carbonyl group sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
特性
分子式 |
C21H20ClN3O2 |
|---|---|
分子量 |
381.9 g/mol |
IUPAC名 |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C21H20ClN3O2/c1-15-7-8-17(22)13-19(15)24-9-11-25(12-10-24)21(26)18-14-20(27-23-18)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
InChIキー |
RXFNPPKNKBCWIV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B318051.png)
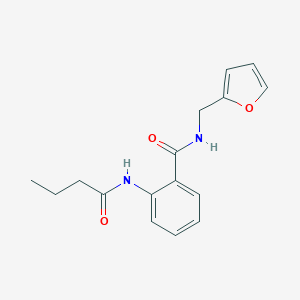
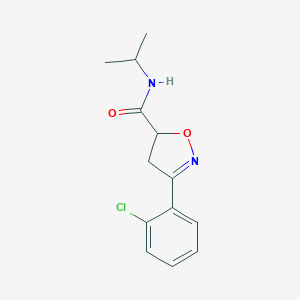
![1-{[3-(2-Chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B318060.png)
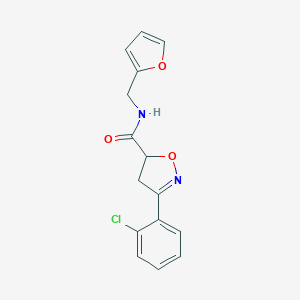
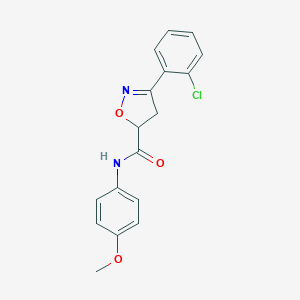
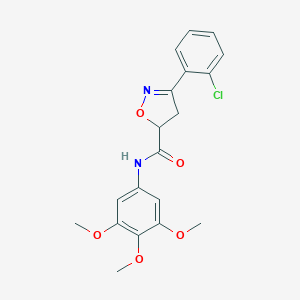
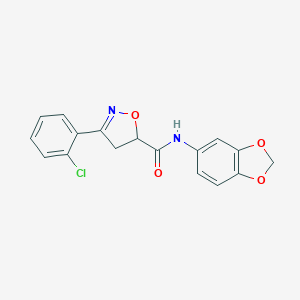
![3-(2-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B318067.png)
![3-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B318068.png)
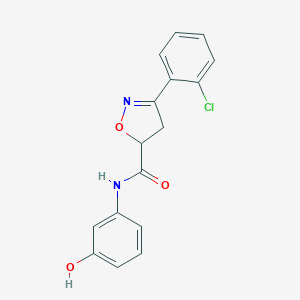
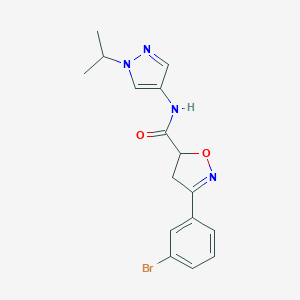
![4-Ethyl 2-methyl 5-({[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B318072.png)
![1-{[3-(2-Chloro-6-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B318073.png)
